![molecular formula C22H20Cl2N2O3S B3466170 N~1~-(2,4-dichlorophenyl)-N~2~-(2-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B3466170.png)
N~1~-(2,4-dichlorophenyl)-N~2~-(2-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide
Overview
Description
N-(2,4-dichlorophenyl)-N-(2-phenylethyl)-N-(phenylsulfonyl)glycinamide, commonly known as DCPG, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DCPG belongs to the class of glycine transporter inhibitors and has been extensively studied for its effects on the central nervous system.
Mechanism of Action
DCPG acts as an inhibitor of glycine transporters, which are responsible for the reuptake of glycine from the synaptic cleft. By inhibiting glycine transporters, DCPG increases the concentration of glycine in the synaptic cleft, leading to enhanced NMDA receptor activity and improved cognitive function.
Biochemical and Physiological Effects:
DCPG has been shown to improve cognitive function in animal models of schizophrenia, anxiety, and depression. It has also been shown to enhance long-term potentiation, a process that is critical for learning and memory processes. Additionally, DCPG has been shown to increase the release of dopamine and serotonin, two neurotransmitters that play a crucial role in regulating mood and emotion.
Advantages and Limitations for Lab Experiments
DCPG has several advantages as a research tool, including its high potency and selectivity for glycine transporters. However, its limited solubility in aqueous solutions can make it challenging to administer in vivo. Additionally, DCPG has a relatively short half-life, which can limit its effectiveness in long-term studies.
Future Directions
Future research on DCPG should focus on its potential therapeutic applications in the treatment of neurological disorders, including schizophrenia, anxiety, and depression. Additionally, further studies are needed to elucidate the precise mechanism of action of DCPG and its effects on synaptic plasticity and learning and memory processes. Finally, research should focus on developing more effective formulations of DCPG that can be administered in vivo with greater ease and efficacy.
Scientific Research Applications
DCPG has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders, including schizophrenia, anxiety, depression, and cognitive impairment. It has been shown to modulate the activity of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in synaptic plasticity and learning and memory processes.
properties
IUPAC Name |
2-[benzenesulfonyl(2-phenylethyl)amino]-N-(2,4-dichlorophenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20Cl2N2O3S/c23-18-11-12-21(20(24)15-18)25-22(27)16-26(14-13-17-7-3-1-4-8-17)30(28,29)19-9-5-2-6-10-19/h1-12,15H,13-14,16H2,(H,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBEZYBLEKPPGCS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN(CC(=O)NC2=C(C=C(C=C2)Cl)Cl)S(=O)(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20Cl2N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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